Ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate
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Overview
Description
Ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield, purity, and selectivity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are employed to achieve these goals. Green chemistry approaches, including the use of nontoxic solvents and reusable catalysts, are also gaining popularity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. These atoms can form hydrogen bonds and coordinate with metal ions, which enhances the compound’s ability to interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and anti-inflammatory activities.
Thiazolidinone: Used in the development of anticancer and antiviral drugs.
Uniqueness
Ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its diverse applications in scientific research make it a valuable compound in both academic and industrial settings .
Properties
CAS No. |
61122-99-4 |
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Molecular Formula |
C12H19NO3S |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
ethyl 2-(4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C12H19NO3S/c1-3-5-6-7-13-10(14)9-17-11(13)8-12(15)16-4-2/h8H,3-7,9H2,1-2H3 |
InChI Key |
QXYGLHBQKFMOSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)CSC1=CC(=O)OCC |
Origin of Product |
United States |
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